1-(5-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine

Catalog No.
S12184271
CAS No.
M.F
C11H22N4
M. Wt
210.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyra...

Product Name

1-(5-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine

IUPAC Name

N-[[4-(aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-ethylpropan-1-amine

Molecular Formula

C11H22N4

Molecular Weight

210.32 g/mol

InChI

InChI=1S/C11H22N4/c1-4-6-15(5-2)9-11-10(7-12)8-13-14(11)3/h8H,4-7,9,12H2,1-3H3

InChI Key

OICVLGKJMPLRBE-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC)CC1=C(C=NN1C)CN

1-(5-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine is a complex organic compound characterized by its unique structure, which includes a pyrazole moiety. The compound consists of a pyrazole ring substituted with an ethyl and propyl amino group, contributing to its pharmacological properties. The molecular formula of this compound is C12H20N4C_{12}H_{20}N_{4} with a molecular weight of approximately 220.32 g/mol.

The pyrazole ring is known for its presence in various biologically active compounds, making it a significant scaffold in medicinal chemistry. This compound's specific arrangement allows for interactions with various biological targets, enhancing its potential therapeutic applications.

Typical of amines and pyrazoles:

  • N-Alkylation: The amine groups can react with alkyl halides to form quaternary ammonium salts.
  • Acylation: The amine functionalities can be acylated using acyl chlorides or anhydrides to form amides.
  • Deprotonation: The amino groups can be deprotonated under basic conditions, leading to the formation of more reactive nucleophiles.

These reactions are essential for modifying the compound to enhance its biological activity or to develop derivatives with improved properties.

1-(5-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine exhibits significant biological activity, particularly in pharmacology. Compounds containing pyrazole rings have been studied for their potential as:

  • Antidepressants: Some derivatives have shown efficacy in modulating neurotransmitter systems.
  • Anti-inflammatory agents: Pyrazole-containing compounds can inhibit inflammatory pathways, providing therapeutic benefits in conditions like arthritis.
  • Anticancer agents: Certain pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.

The specific biological profile of this compound requires further investigation through in vitro and in vivo studies to fully elucidate its mechanisms of action.

The synthesis of 1-(5-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine can involve several steps:

  • Formation of the Pyrazole Ring: Starting from appropriate hydrazines and carbonyl compounds, the pyrazole ring can be synthesized through cyclization reactions.
  • Alkylation: The primary amine can be alkylated using ethyl and propyl halides to introduce the alkyl groups.
  • Final Assembly: The final compound can be obtained by coupling the substituted pyrazole with formaldehyde or similar reagents to form the methanamine linkage.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

The applications of 1-(5-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine span various fields:

  • Pharmaceuticals: Its potential as an antidepressant or anti-inflammatory agent makes it a candidate for drug development.
  • Agriculture: Similar compounds are often explored for use as agrochemicals due to their biological activity against pests or diseases.
  • Research Tools: It may serve as a biochemical probe in studies involving neurotransmitter systems or inflammatory pathways.

Interaction studies are crucial for understanding how 1-(5-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine interacts with biological targets:

  • Receptor Binding Assays: These assays help determine the affinity of the compound for specific receptors, such as serotonin or dopamine receptors.
  • Enzyme Inhibition Studies: Investigating the inhibition of enzymes involved in inflammatory processes or neurotransmitter metabolism provides insight into the compound's mechanism of action.
  • Cellular Studies: Evaluating the effects on cell viability and proliferation in cancer cell lines helps assess its anticancer potential.

Several compounds share structural features with 1-(5-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine, including:

Compound NameMolecular FormulaBiological Activity
1-(1-methylpyrazol-4-yl)methanamineC6H10N4C_{6}H_{10}N_{4}Antidepressant
5-amino-3-isopropylpyrazoleC7H10N4C_{7}H_{10}N_{4}Anti-inflammatory
3-methylpyrazoleC4H6N2C_{4}H_{6}N_{2}Neuroactive

Uniqueness

The uniqueness of 1-(5-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine lies in its specific combination of substituents on the pyrazole ring, which may confer distinct pharmacological properties compared to other similar compounds. Its dual amino substitution pattern may enhance binding affinity and selectivity towards specific biological targets, making it a promising candidate for further research and development.

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

210.18444672 g/mol

Monoisotopic Mass

210.18444672 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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